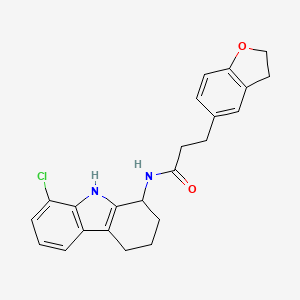

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2,3-dihydrobenzofuran-5-yl)propanamide

Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2,3-dihydrobenzofuran-5-yl)propanamide is a synthetic compound featuring a carbazole core substituted with a chlorine atom at the 8-position and a propanamide linker connected to a 2,3-dihydrobenzofuran moiety.

Properties

Molecular Formula |

C23H23ClN2O2 |

|---|---|

Molecular Weight |

394.9 g/mol |

IUPAC Name |

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |

InChI |

InChI=1S/C23H23ClN2O2/c24-18-5-1-3-16-17-4-2-6-19(23(17)26-22(16)18)25-21(27)10-8-14-7-9-20-15(13-14)11-12-28-20/h1,3,5,7,9,13,19,26H,2,4,6,8,10-12H2,(H,25,27) |

InChI Key |

HXTMYWNXYZGAHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCC4=CC5=C(C=C4)OCC5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Features

The compound’s carbazole-dihydrobenzofuran hybrid contrasts with analogs in the evidence:

- Pyrazole-carboxamides (): Derivatives like 3a–3p feature a pyrazole ring substituted with chloro, aryl, and carboxamide groups.

- Triazole-thiones () : Compound 6e contains a triazole-thione core linked to benzoxazole and chlorophenyl groups. The thione group introduces sulfur-based hydrogen bonding, differing from the carbazole’s nitrogen-rich system .

Table 1: Core Structure Comparison

| Compound | Core Structure | Key Heterocycles | Functional Groups |

|---|---|---|---|

| Target Compound | Carbazole + dihydrobenzofuran | Tetrahydrocarbazole, benzofuran | Propanamide, chloro |

| Pyrazole-carboxamides (3a) | Pyrazole | Pyrazole, aryl | Carboxamide, chloro, cyano |

| Triazole-thione (6e) | Triazole + benzoxazole | Triazole, benzoxazole | Thione, chloro, methyl |

Substituent Effects

- Chlorine Substitution: The target compound’s 8-chloro substituent on carbazole may enhance lipophilicity and metabolic stability, similar to chloro-substituted pyrazoles (e.g., 3a: 5-chloro on pyrazole) and triazole-thiones (6e: 3-chlorophenyl) .

Aryl and Heteroaryl Groups :

- The dihydrobenzofuran moiety in the target compound provides partial saturation, reducing rigidity compared to fully aromatic systems in 3a–3p (e.g., phenyl, p-tolyl) .

- Fluorophenyl (3d) and 4-chlorophenyl (3b, 3e) substituents in pyrazole-carboxamides highlight the role of halogenated aromatics in modulating solubility and bioactivity—a design principle applicable to the target compound’s dihydrobenzofuran group .

Spectroscopic and Analytical Profiles

NMR Spectroscopy :

- Pyrazole-carboxamides (3a–3e) show aromatic proton clusters at δ 7.21–7.63, comparable to the dihydrobenzofuran and carbazole protons in the target compound, though shifts would vary due to core differences .

- The triazole-thione 6e exhibits a downfield NH signal at δ 9.80, absent in the target compound’s amide protons, which typically resonate near δ 6.5–8.5 .

Mass Spectrometry :

- All analogs (3a–3e, 6e) display [M+H]+ peaks (403–437 m/z), suggesting the target compound’s molecular weight may align with this range, depending on substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.